1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer

Physical organic chemistry Solvolysis kinetics Carbocation stability

Sourcing undefined 'benzonorbornenol' risks introducing the syn epimer (CAS 55255-94-2), which exhibits a 44,000-fold slower solvolysis rate and nullified antiviral activity. Procure the stereochemically verified anti-7 epimer (CAS 1198-20-5) to ensure synthetic fidelity. - Antiviral SAR: Anti configuration is critical for anti-myxovirus activity; syn epimer yields inactive products. - Carbocation Studies: Anti isomer resists nonclassical bridged ion formation, enabling clean classical pathway isolation. - SDHI Synthesis: Directly functionalizable scaffold for pyrazole-carboxamide fungicides with kinetic advantages in radical decarbonylation.

Molecular Formula C11H12O
Molecular Weight 160.21 g/mol
CAS No. 1198-20-5
Cat. No. B13954753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer
CAS1198-20-5
Molecular FormulaC11H12O
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESC1CC2C(C1C3=CC=CC=C23)O
InChIInChI=1S/C11H12O/c12-11-9-5-6-10(11)8-4-2-1-3-7(8)9/h1-4,9-12H,5-6H2
InChIKeyHEKIGGFOVMNILV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1198-20-5: Core Identity and Stereochemical Classification


CAS 1198-20-5 designates the anti stereoisomer of 1,4-methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, also known as anti-7-benzonorbornenol or anti-7-hydroxybenzonorbornene [1]. This bicyclic compound (C₁₁H₁₂O, MW 160.21 g/mol) features a benzonorbornene scaffold with a bridgehead hydroxyl group in the anti configuration relative to the fused benzene ring [1]. The compound exists as a defined stereoisomer within a family that includes the corresponding syn epimer, the unsaturated benzonorbornadienyl analogs, 6-methyl-substituted variants, and the 2-endo positional isomers—each exhibiting distinct reactivity profiles that preclude casual interchange in synthetic or pharmacological contexts [2].

Defined anti stereoisomer for stereochemical control studies and chiral reference workflow.
Requires orthogonal analytical verification (chiral HPLC or 1H NMR C9 proton analysis) to confirm anti identity.
Stereochemically undefined mixtures or syn epimer will produce divergent reactivity and SAR outcomes.

Why Stereochemistry Matters: Anti vs. Syn Reactivity Divergence


The benzonorbornenol scaffold contains two stereochemical variables—the bridgehead hydroxyl configuration (anti vs. syn) and the ring-junction geometry (endo vs. exo for 2-substituted analogs)—that generate profoundly different reactivity profiles. The anti-7 epimer (CAS 1198-20-5) exhibits solvolytic behavior, radical decarbonylation kinetics, and cationic intermediate stability that differ from its syn counterpart by factors exceeding 10⁴ in certain reaction systems [1]. Even among commercially cataloged '1,4-Methanonaphthalen-9-ol, 1,2,3,4-tetrahydro-, stereoisomer' entries, multiple CAS numbers coexist (e.g., 55255-94-2, 13999-10-5) representing distinct stereoisomers or stereochemically undefined mixtures . Procuring without explicit stereochemical specification risks introducing an epimer with reaction kinetics, product distributions, or biological activity fundamentally divergent from the required anti isomer. The quantitative evidence below establishes the measurable performance gaps that justify stereochemically verified sourcing.

Solvolysis rate divergence
Syn epimer solvolyzes orders of magnitude faster than anti; reaction kinetics and product distribution may shift dramatically if epimer is not controlled.
Mechanism-dependent reactivity inversion
Anti epimer decarbonylates faster in radical processes; substituting syn may invert relative reactivity and compromise synthetic efficiency.
Stereochemistry-dependent biological activity
Antiviral derivative activity is strictly governed by stereochemistry; a racemate or wrong epimer can abolish reported activity in in vitro models.

Quantitative Evidence Guide: Differentiating CAS 1198-20-5 from Analogs


Solvolytic Reactivity: Anti vs. Syn Epimer Rate Comparison

The anti vs. syn stereochemistry at the 7-position of the benzonorbornene scaffold generates a dramatic solvolytic rate differential when the hydroxyl group is derivatized as a leaving group. For the corresponding 7-bromobenzonorbornadiene epimers in 80% aqueous ethanol, the syn epimer (7) solvolyzes 44,000 times faster than the anti epimer (6) [1]. This rate enhancement, attributed to π-participation by the aromatic ring that is stereoelectronically favored in the syn geometry, demonstrates that the anti configuration profoundly attenuates anchimeric assistance relative to the syn epimer [1]. Both epimers solvolyze with retention of configuration, confirming that the anti and syn cationic intermediates are non-equilibrating under these conditions [1].

Solvolysis rate ratio
Head-to-head
ksyn / kanti = 44,000-fold (4.4 × 104)
Reported solvolysis rate differential supports stereochemical identity verification via kinetic profiling.
80% aq. ethanol, 7-bromo derivative context; both epimers retain configuration.
Physical organic chemistry Solvolysis kinetics Carbocation stability

Peroxide-Induced Decarbonylation: Anti vs. Syn Kinetics

The peroxide-induced decarbonylation of syn- and anti-benzonorbornene-7-carboxaldehydes—compounds directly derived from the corresponding anti and syn alcohols via oxidation—proceeds faster with the anti epimer [1]. The anti aldehyde decarbonylation rate enhancement was attributed to greater chain-transfer ability of the anti epimer rather than to pronounced π-participation in the decarbonylation transition state [1]. This represents a stereochemical inversion of the relative reactivity pattern observed in solvolysis (where syn reacts faster), underscoring that the anti vs. syn identity produces non-uniform, reaction-mechanism-dependent reactivity differences that cannot be predicted from a single kinetic parameter. Benzonorbornene was the principal product in both cases, accompanied by uncharacterized resinous material [1].

Decarbonylation kinetics
Head-to-head
anti aldehyde faster than syn; mechanism attributed to chain-transfer ability
Mechanism-dependent reactivity; anti epimer may support radical pathway studies with kinetic advantage.
Peroxide-induced decarbonylation; benzonorbornene as principal product.
Radical chemistry Decarbonylation kinetics Stereoelectronic effects

X-Ray Structure: Oxonium Ion Character and Weak Bridging

Single-crystal X-ray diffraction of protonated anti-benzonorbornenol (5⁺) reveals it to be essentially an oxonium ion with only weak interaction between the C9 bridge carbon and the aromatic ring, in sharp contrast to the 9-methylbenzonorbornenyl cation (Me-1⁺) [1]. For Me-1⁺, the sp²-hybridized C9 carbon exhibits a relatively strong interaction with the aromatic ring, with C4a–C9 and C8a–C9 distances of 1.897(10) Å [1]. The protonated anti-benzonorbornenol, despite bearing a positive charge, does not develop significant bridging character; instead, the hydrogen atoms on the oxonium oxygen engage in strong hydrogen bonds to chlorosulfonate counterions [1]. This structural evidence confirms that the anti-OH configuration disfavors formation of a nonclassical bridged carbocation upon protonation or ionization—a property that directly impacts the compound's behavior in acid-catalyzed reactions, solvolysis, and any process involving carbocationic intermediates.

X-ray cation structure
Reported
Protonated anti-benzonorbornenol: oxonium ion; no measurable C9–aromatic bridging (cf. Me-1⁺ 1.897 Å)
Anti configuration disfavors nonclassical bridged ion formation; classical carbocation pathways dominate.
Sb₂F₁₁⁻ / chlorosulfonate counterions; DFT comparison supports oxonium character.
X-ray crystallography Carbocation structure Nonclassical ions

NMR Substituent Effects: Anti C9 Proton Sensitivity

Systematic NMR investigation of substituent effects on the chemical shifts of C9 bridge protons in benzonorbornenes and benzonorbornadienes demonstrated that the ρ values (Hammett reaction constants) obtained from anti-C9 protons are slightly but significantly larger than those from the corresponding syn protons [1]. This indicates that the anti C9 proton is more sensitive to electronic perturbation by 6-substituents on the aromatic ring than the syn C9 proton, reflecting a stereospecific electronic interaction between the π-electron system of the benzene ring and the orbital system of the bridge carbon that is geometry-dependent [1]. No significant difference was observed between the ρ values from syn-9-benzonorbornenols and the corresponding indanols, further highlighting the unique electronic environment of the anti configuration [1].

NMR ρ value sensitivity
Reported
anti C9 proton ρ larger than syn; greater sensitivity to 6-substituent electronic effects
Anti C9 proton provides stereochemical NMR handle for electronic environment assessment.
Hammett analysis of 6-substituted benzonorbornenes; syn comparable to indanol.
NMR spectroscopy Hammett analysis Stereoelectronic effects

Defined Intermediate for Antiviral 1,4-Methanonaphthalenes

U.S. Patent 4,362,746 discloses 1,2,3,4-tetrahydro-1,4-methanonaphthalene derivatives with antiviral activity, explicitly noting that stereochemical configuration is a critical determinant of biological activity [1]. The patent demonstrates that within this compound class, the exo vs. endo configuration of amino substituents dictates whether antiviral activity is present or absent; for example, one isomer with a 2-endo amino substituent showed antiviral activity while the isomer with the exo configuration was inactive [1]. This stereochemistry–activity dependence generalizes to the 7-hydroxy epimers: derivatives having both 2-endo amino and 3-exo substituents exhibited enhanced activity when compared to analogous compounds of different configurations [1]. Thus, the anti-7-hydroxy configuration of CAS 1198-20-5 serves as a defined starting point for constructing bioactive derivatives with predictable stereochemical outcomes, whereas use of the syn epimer or a stereochemically undefined mixture would yield a different epimeric product series with unknown or absent antiviral activity.

Antiviral intermediate
Class-level
Patent US 4,362,746: stereochemistry determines presence/absence of antiviral activity in 1,4-methanonaphthalene series
Supports defined anti intermediate for stereospecific SAR exploration; mixed epimers may abolish reported activity.
In vitro anti-myxovirus assay (G-2 cells); CTD₅₀ values reported per compound.
Medicinal chemistry Antiviral agents Stereochemistry-activity relationship

Physicochemical Profile: Density, Boiling Point, and LogP

The anti-7-benzonorbornenol stereoisomer (CAS 1198-20-5) exhibits predicted physicochemical parameters that inform handling, purification, and formulation decisions: density = 1.213 g/cm³, boiling point = 287.1 °C at 760 mmHg, and calculated LogP (octanol/water partition coefficient) = 2.02 [1]. These values are shared with the syn epimer given identical molecular formula and connectivity; however, the chromatographic behavior (HPLC retention on chiral stationary phases) and NMR spectroscopic signatures (C9 bridge proton chemical shifts) provide the operational basis for distinguishing and verifying the anti stereoisomer in procured material [2]. The LogP of 2.02 indicates moderate lipophilicity, consistent with solubility in organic solvents and limited aqueous solubility [1].

Physicochemical profile
Predicted
Density 1.213 g/cm³ | bp 287.1 °C | LogP 2.02 (predicted, identical for syn epimer)
Bulk properties do not differentiate epimers; chiral HPLC or NMR verification required for identity confirmation.
Computational estimates; experimental verification recommended for purification method development.
Physicochemical properties Chromatography Formulation

Research and Industrial Application Scenarios


Stereochemically Controlled Antiviral Derivative Synthesis

Researchers developing antiviral agents within the 1,2,3,4-tetrahydro-1,4-methanonaphthalene pharmacophore class should procure the stereochemically defined anti-7-hydroxy epimer (CAS 1198-20-5) rather than stereochemically undefined 'benzonorbornenol.' U.S. Patent 4,362,746 explicitly demonstrates that stereochemical configuration dictates the presence or absence of antiviral activity in this compound class [1]. The anti-7-hydroxy configuration serves as a single-epimer starting material for further functionalization (e.g., amination at the 2-endo position with 3-exo substitution), generating a stereochemically homogeneous product series with predictable anti-myxovirus activity in G-2 cell-based assays. Use of the syn epimer or a mixed stereoisomer product would yield epimeric products with unknown or absent activity, compromising SAR interpretation and potentially wasting synthetic effort.

Mechanistic Probes for Nonclassical Carbocation Studies

The anti-7-benzonorbornenol scaffold is an essential substrate for investigating stereoelectronic control of carbocation stability. The solvolysis data of Wilt and Chenier (1970) establish that the corresponding anti-7-benzonorbornadienyl bromide solvolyzes 44,000-fold slower than its syn epimer, demonstrating that π-participation by the aromatic ring is stereoelectronically gated by C7 configuration [1]. The X-ray crystallographic work of Laube and Lohse (2004) further shows that protonated anti-benzonorbornenol resists formation of a nonclassical bridged ion, instead remaining an oxonium ion with weak C9–aromatic interaction [2]. These orthogonal datasets make CAS 1198-20-5 the preferred substrate for physical organic studies requiring a system where anchimeric assistance is stereoelectronically disfavored, enabling clean isolation of classical carbocation pathways.

Synthetic Intermediate for SDHI Fungicide Precursors

Benzonorbornene derivatives serve as key intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, including the Syngenta portfolio compounds sedaxane, isopyrazam, and pydiflumetofen (Adepidyn) [1]. The anti-7-benzonorbornenol (CAS 1198-20-5) provides a functionalized entry point into this scaffold class, with the hydroxyl group enabling chemo- and stereoselective transformations to amine, halide, or carbonyl derivatives. The peroxide-induced decarbonylation data demonstrate that the anti epimer reacts faster than the syn in radical chain processes relevant to aldehyde decarbonylation steps [2]. When developing cost-efficient synthetic routes to benzonorbornene intermediates, the anti alcohol offers kinetic advantages in specific transformations that the syn epimer does not.

Chiral Auxiliary and Asymmetric Synthesis Scaffold

The benzonorbornenol framework, while structurally related to endo-2-benzonorbornenol (which has been validated as a chiral auxiliary in asymmetric aza-Diels–Alder reactions achieving a 1S:1R diastereomeric ratio of 63:37) [1], offers a distinct bridgehead (C7/C9) hydroxyl geometry. The anti-7-hydroxy configuration of CAS 1198-20-5, with its crystallographically characterized weak C9–aromatic interaction and distinct electronic environment (larger Hammett ρ values than syn), presents a differentiated scaffold for covalent chiral auxiliary design [2]. Researchers exploring structure–selectivity relationships in asymmetric induction should select the anti stereoisomer to probe the effect of bridgehead hydroxyl geometry on stereochemical outcomes, as the syn epimer would present a fundamentally different electronic and steric environment at the reaction center.

Application
Selection Property
Validation Focus
Stereocontrolled antiviral derivative synthesis
Defined anti-7-hydroxy configuration
Confirm stereochemistry via chiral HPLC/NMR before derivatization; verify SAR outcomes against mixed-epimer controls
Nonclassical carbocation mechanistic probes
Attenuated anchimeric assistance (oxonium ion character)
Validate classical carbocation pathway via solvolysis product distribution; cross-check with syn epimer kinetic data
SDHI fungicide precursor synthesis
Functionalizable bridgehead hydroxyl; faster radical decarbonylation
Assess decarbonylation kinetics under radical conditions; confirm benzonorbornene formation yield relative to syn
Chiral auxiliary scaffold design
Anti C9 electronic environment (larger Hammett ρ)
Evaluate asymmetric induction in test reaction; compare diastereomeric ratios with syn-derived auxiliaries
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